REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:8][CH:9]=C)[C:3]([O:5][CH2:6][CH3:7])=[O:4].N1C(C)=CC=CC=1C.C(Cl)Cl.[O:22]1CCOCC1>O.[Os](=O)(=O)(=O)=O>[CH3:1][CH:2]([CH2:8][CH:9]=[O:22])[C:3]([O:5][CH2:6][CH3:7])=[O:4]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)CC=C
|
Name
|
|
Quantity
|
7.536 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
260 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
NaIO4
|
Quantity
|
30.083 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was further stirred at rt, under nitrogen, for 20.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting beige heterogeneous reaction mixture
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
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EXTRACTION
|
Details
|
the aq. layer was further extracted with DCM (200 ml/150 ml)
|
Type
|
ADDITION
|
Details
|
The mixed slightly yellow organic layers
|
Type
|
WASH
|
Details
|
were then washed with brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
20.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)CC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |